molecular formula C11H16S B13990401 2-(Hept-1-EN-1-YL)thiophene CAS No. 230639-20-0

2-(Hept-1-EN-1-YL)thiophene

Cat. No.: B13990401
CAS No.: 230639-20-0
M. Wt: 180.31 g/mol
InChI Key: DWMIMYVNIYMSOX-UHFFFAOYSA-N
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Description

2-(Hept-1-EN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom and four carbon atoms. The compound this compound features a hept-1-en-1-yl group attached to the second position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 2-(Hept-1-EN-1-YL)thiophene can be achieved through several synthetic routes. One common method involves the reaction of thiophene with hept-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene and facilitate the nucleophilic substitution reaction .

Industrial production methods for thiophene derivatives often involve the use of catalytic processes to improve yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound with high efficiency .

Chemical Reactions Analysis

2-(Hept-1-EN-1-YL)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The oxidation of thiophene derivatives can lead to the formation of thiophene 1-oxides and thiophene 1,1-dioxides.

    Reduction: Reduction reactions of thiophene derivatives can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Substitution reactions, such as halogenation and alkylation, can be performed on the thiophene ring.

Scientific Research Applications

2-(Hept-1-EN-1-YL)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hept-1-EN-1-YL)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, thiophene-based drugs may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

In material science, the electronic properties of thiophene derivatives are crucial for their function as organic semiconductors. The conjugated π-electron system in the thiophene ring allows for efficient charge transport, making these compounds suitable for use in electronic devices .

Comparison with Similar Compounds

2-(Hept-1-EN-1-YL)thiophene can be compared with other thiophene derivatives, such as 2-methylthiophene and 2-phenylthiophene. While all these compounds share the thiophene core, the substituents at the second position significantly influence their properties and applications.

    2-Methylthiophene: This compound has a methyl group attached to the thiophene ring.

    2-Phenylthiophene: This derivative features a phenyl group attached to the thiophene ring.

The uniqueness of this compound lies in its hept-1-en-1-yl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in material science and medicinal chemistry .

Properties

CAS No.

230639-20-0

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

2-hept-1-enylthiophene

InChI

InChI=1S/C11H16S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h6-10H,2-5H2,1H3

InChI Key

DWMIMYVNIYMSOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC1=CC=CS1

Origin of Product

United States

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